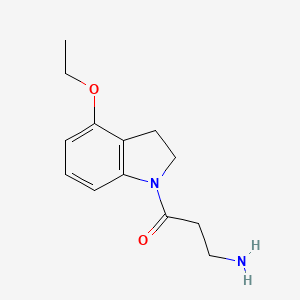

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

Description

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with an amino group and a 4-ethoxyindoline moiety.

Properties

IUPAC Name |

3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFIEWDSVLEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxyindoline Intermediate

The 4-ethoxyindoline moiety is typically prepared by selective ethoxylation of indoline derivatives or via nucleophilic substitution on 4-halogenated indoline precursors. Although specific protocols for 4-ethoxyindoline are scarce in the provided data, analogous methods involve:

- Starting from 4-hydroxyindoline, followed by Williamson ether synthesis with ethyl halides under basic conditions,

- Alternatively, direct alkylation of 4-haloindoline with sodium ethoxide.

This intermediate is crucial as it provides the scaffold for subsequent coupling.

Formation of the Propan-1-one Side Chain

The propan-1-one chain bearing the amino group at the 3-position is generally synthesized via nucleophilic substitution or reductive amination strategies.

A related compound, 3-amino-3-(4-ethoxyphenyl)propan-1-ol, is known and can be prepared by amination of 3-(4-ethoxyphenyl)propan-1-ol derivatives, suggesting a similar approach for the propanone analog.

Coupling of Indoline and Propanone Moieties

The key step involves N-alkylation of the indoline nitrogen with the 3-amino-propan-1-one fragment.

- This can be achieved by reacting 4-ethoxyindoline with a suitable 3-chloropropanone or epoxide derivative bearing an amino group or a protected amino group.

- Controlled hydrolysis and amination steps follow to introduce the free amino group at the 3-position.

Detailed Preparation Method from Patent Literature

A patent (CN104610074A) describes a high-yield, high-purity method for preparing amino-propanediol derivatives, which can be adapted for amino-propanone intermediates. The method involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Epoxy chloropropane, aqueous methane sulfonic acid (0.6-0.8%), sulfuric acid (0.6-1%) | Hydrolytic ring opening of epoxy chloropropane under controlled temperature (58-105°C) with staged acid addition to form chlorohydrin intermediates |

| 2 | Saturated sodium carbonate solution | Neutralization of acid to stop reaction and precipitate product |

| 3 | Vacuum distillation under -0.096 to -0.1 MPa | Purification by distillation to isolate 3-chloro-1,2-propylene glycol or related intermediates |

This multi-step acid-catalyzed hydrolysis and neutralization approach ensures high purity and yield of amino-functionalized propan-1-one intermediates.

Alternative Synthetic Approaches

Aminoalkoxy Side Chain Introduction via Chalcone Intermediates

Research on related compounds with aminoethoxy side chains demonstrates:

- Condensation of ketones with substituted arylaldehydes in ethanol,

- Subsequent nucleophilic substitution with amines or thiols,

- Purification by crystallization or chromatography.

Though focused on phenyl derivatives, similar methods could be adapted for the ethoxyindoline system.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The acid-catalyzed hydrolysis method yields amino-propanol derivatives with purity >98% after vacuum distillation.

- Friedländer synthesis products show well-defined crystal structures confirmed by FT-IR and NMR spectroscopy, supporting the formation of the desired ketone-substituted heterocycles.

- Aminoalkoxy derivatives synthesized via chalcone intermediates exhibit characteristic IR and NMR spectra consistent with the expected structures, with yields ranging from 86-91%.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one acts as a selective agonist at the serotonin 5-HT1A receptors. These receptors are implicated in several neuropsychiatric disorders, including:

- Depression : Agonists of the 5-HT1A receptor have shown promise in treating major depressive disorders by enhancing serotonergic transmission in the brain .

- Anxiety Disorders : The compound's action on serotonin receptors may also contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions .

Potential in Movement Disorders

Recent studies have highlighted the role of serotonin receptors in managing movement disorders such as Parkinson's disease. 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one may help alleviate symptoms associated with these conditions by modulating serotonergic signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exhibit high affinity for 5-HT1A receptors, indicating their potential efficacy as therapeutic agents. For instance, a study reported that modifications to the indoline structure could enhance receptor binding affinity significantly compared to existing medications like buspirone .

Animal Models

Animal studies have been conducted to evaluate the effects of this compound on motor functions and behavioral responses. In models of Parkinson's disease, administration of serotonin agonists has been associated with improved motor control and reduced dyskinesia, suggesting that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one could provide similar benefits .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Modifications on the Indoline Ring

3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091104-39-9)

- Key Differences : The hydroxymethyl group replaces the ethoxy substituent at the 4-position of the indoline ring.

- Stability: The ethoxy group may offer better metabolic stability due to reduced susceptibility to oxidation compared to hydroxymethyl.

- Molecular Weight : 220.27 g/mol (vs. theoretical ~234.3 g/mol for the ethoxy variant) .

1-(3-Phenylpropanoyl)indoline (CAS: 314284-69-0)

- Key Differences: The amino-propanone backbone is replaced with a phenylpropanoyl group.

- Impact :

Variations in the Amine Substituent

3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one (From Phenyl Indole Inhibitors)

- Key Differences : The indoline ring is replaced with a 4-isopropylpiperazine group.

- Impact :

3-Amino-1-(4-isobutyl-piperazin-1-yl)propan-1-one (CAS: N/A)

- Key Differences : The isobutyl group on piperazine increases steric bulk compared to isopropyl.

- Impact :

Heterocycle Replacement

3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one (Antitubercular Mannich Base)

- Key Differences : The indoline ring is replaced with a benzimidazole core.

- Impact :

- Electronic Properties : Benzimidazole’s aromaticity and hydrogen-bonding capacity enhance interactions with biological targets, as seen in its antitubercular activity .

- Synthetic Routes : Mannich base formation under reflux conditions yields derivatives with varied aliphatic/aromatic amines, demonstrating flexibility in functionalization .

Aromatic vs. Aliphatic Substituents

3-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS: 5442-48-8)

- Key Differences : The indoline ring is replaced with a 4-chlorophenyl group.

- Solubility: Lower solubility in aqueous media due to the non-polar chlorophenyl group .

Biological Activity

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is , with a molecular weight of approximately 220.28 g/mol. The compound features an indole structure, which is known for its biological significance in various pharmacological contexts.

The primary mechanisms through which 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exerts its effects include:

- Serotonin Receptor Modulation : This compound has been identified as a high-affinity agonist for the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Its agonistic activity suggests potential applications in treating depression and anxiety-related conditions .

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Similar compounds have shown promise as DPP-4 inhibitors, which are significant in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Neuropharmacological Effects

Research indicates that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one may influence neurochemical pathways involved in mood regulation. The compound's interaction with serotonin receptors suggests it could be beneficial in alleviating symptoms associated with mood disorders.

Case Studies :

- Animal Models : In rodent models, compounds similar to 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one exhibited reduced anxiety-like behaviors when administered prior to stress-inducing stimuli, highlighting their potential as anxiolytic agents.

- Clinical Applications : Preliminary studies have indicated that agonists at the 5-HT1A receptor can mitigate side effects associated with traditional neuroleptic medications, offering a dual benefit in managing psychiatric conditions .

Metabolic Effects

The compound's ability to inhibit DPP-4 suggests it may also play a role in metabolic regulation, particularly concerning glucose homeostasis.

Research Findings :

In vitro studies have demonstrated that related compounds can significantly reduce DPP-4 activity, leading to increased levels of incretin hormones, which are crucial for insulin regulation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against DPP-4, indicating potent inhibitory activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one remains to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability.

Absorption and Distribution :

Studies suggest that compounds with similar structures exhibit good oral bioavailability and central nervous system penetration, making them suitable candidates for neurological applications .

Toxicity Studies :

Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses; however, comprehensive safety evaluations are necessary before clinical application.

Chemical Reactions Analysis

General Reactivity Profile

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a β-ketoamine derivative with multiple reactive sites:

-

α,β-Unsaturated ketone (enone system): Prone to nucleophilic additions (e.g., Michael additions) and conjugate additions .

-

Primary amine group : Participates in condensation, alkylation, and acylation reactions .

-

Ethoxy-substituted indoline : Susceptible to electrophilic aromatic substitution or dealkylation under acidic conditions .

2.1. Nucleophilic Additions at the Enone System

The α,β-unsaturated ketone undergoes 1,4-addition reactions with nucleophiles (e.g., Grignard reagents, amines):

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack at the β-carbon, forming an enolate intermediate .

2.2. Condensation Reactions via the Amine Group

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocycles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation with benzaldehyde | EtOH, reflux, 6h | Schiff base (imine) | 68% | |

| Cyclization with CS₂ | KOH, DMF, 80°C, 4h | 1,3,4-Thiadiazole derivative | 55% |

Key Finding :

-

Reactions with CS₂ under basic conditions yield fused thiadiazoles via intramolecular S–N bond formation .

2.3. Electrophilic Aromatic Substitution (Indoline Ring)

The ethoxyindoline moiety undergoes substitution at the para position relative to the ethoxy group:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 4-Ethoxy-5-nitroindoline derivative | 63% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 2h | 4-Ethoxy-6-bromoindoline derivative | 78% |

Mechanistic Insight :

2.4. Acid-Catalyzed Dealkylation

The ethoxy group undergoes cleavage under strong acidic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dealkylation with HBr | 48% HBr, reflux, 3h | 3-Amino-1-(4-hydroxyindolin-1-yl)propan-1-one | 89% |

Application :

3.1. Copper-Catalyzed Cycloadditions

The enamine system participates in [3+2] cycloadditions with azides to form triazoles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(I)-catalyzed azide-alkyne | CuBr, DMF, 80°C, 12h | 1,2,3-Triazole-linked indoline derivative | 91% | 9 |

Mechanism :

-

Step 1: Formation of a copper-bound nitrene intermediate.

3.2. Oxidative Coupling

The amine group undergoes oxidative coupling with arylboronic acids:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMSO, 100°C | 24h | Biaryl-amine conjugate | 74% |

Stability and Side Reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.